(E)-{[4-(benzylsulfanyl)-3-nitrophenyl]methylidene}[(4-nitrophenyl)methoxy]amine
Overview
Description
(E)-{[4-(benzylsulfanyl)-3-nitrophenyl]methylidene}[(4-nitrophenyl)methoxy]amine is a complex organic compound characterized by the presence of benzylsulfanyl, nitrophenyl, and methoxyamine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-{[4-(benzylsulfanyl)-3-nitrophenyl]methylidene}[(4-nitrophenyl)methoxy]amine typically involves multi-step organic reactions. One common approach is the condensation reaction between 4-(benzylsulfanyl)-3-nitrobenzaldehyde and 4-nitroaniline in the presence of a suitable catalyst and solvent. The reaction conditions often include refluxing the mixture in ethanol or another polar solvent, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(E)-{[4-(benzylsulfanyl)-3-nitrophenyl]methylidene}[(4-nitrophenyl)methoxy]amine can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The benzylsulfanyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide.
Substitution: The methoxyamine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, palladium on carbon.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles like halides, amines, or thiols.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzylsulfanyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-{[4-(benzylsulfanyl)-3-nitrophenyl]methylidene}[(4-nitrophenyl)methoxy]amine is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions due to its ability to undergo specific chemical reactions. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. The presence of nitro and amine groups suggests possible applications in the development of antimicrobial or anticancer agents.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of (E)-{[4-(benzylsulfanyl)-3-nitrophenyl]methylidene}[(4-nitrophenyl)methoxy]amine involves its interaction with specific molecular targets. For instance, the nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzylsulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
- (E)-{[4-(methylsulfanyl)-3-nitrophenyl]methylidene}[(4-nitrophenyl)methoxy]amine
- (E)-{[4-(benzylsulfanyl)-3-nitrophenyl]methylidene}[(4-methylphenyl)methoxy]amine
- (E)-{[4-(benzylsulfanyl)-3-aminophenyl]methylidene}[(4-nitrophenyl)methoxy]amine
Uniqueness
(E)-{[4-(benzylsulfanyl)-3-nitrophenyl]methylidene}[(4-nitrophenyl)methoxy]amine is unique due to the combination of benzylsulfanyl and nitrophenyl groups, which confer distinct chemical reactivity and potential biological activity. This combination is not commonly found in other similar compounds, making it a valuable target for further research and development.
Properties
IUPAC Name |
(E)-1-(4-benzylsulfanyl-3-nitrophenyl)-N-[(4-nitrophenyl)methoxy]methanimine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O5S/c25-23(26)19-9-6-16(7-10-19)14-29-22-13-18-8-11-21(20(12-18)24(27)28)30-15-17-4-2-1-3-5-17/h1-13H,14-15H2/b22-13+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJGYJRNGPAJYPP-LPYMAVHISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=C(C=C(C=C2)C=NOCC3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CSC2=C(C=C(C=C2)/C=N/OCC3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.